3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

Medicinal Chemistry Organic Synthesis Late-Stage Functionalization

Medicinal chemistry teams require a stable, diversifiable core for hit-to-lead optimization on kinase or CB2R targets. 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (CAS 52090-81-0) provides a validated pyridin-5-one H-bond pharmacophore with a 3-bromo handle for cross-coupling. - **Suzuki-ready**: Enable rapid analog library synthesis. - **SAR-optimized**: Distinct reactivity vs. pyridine/pyrazole analogs. - **Supply**: Reliable sourcing for process R&D and scale-up.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 52090-81-0
Cat. No. B11887491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one
CAS52090-81-0
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C(NN=C21)Br
InChIInChI=1S/C6H4BrN3O/c7-6-5-3(9-10-6)1-2-4(11)8-5/h1-2H,(H,8,11)(H,9,10)
InChIKeySERIRBFJLYIYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one: Heterocyclic Building Block


3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (CAS: 52090-81-0) is a heterocyclic compound with a molecular formula of C6H4BrN3O and a molecular weight of 214.02 g/mol . It features a fused pyrazole and pyridine ring system, with a key bromine substituent at the 3-position, making it a valuable intermediate for synthesizing pharmacologically active molecules, particularly as a building block in medicinal chemistry and drug discovery programs .

Late-stage diversification via Suzuki coupling
Kinase inhibitor pharmacophore scaffold
Reliable building block for SAR studies

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one vs. Generic Analogs


In the context of drug discovery, substituting 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one with a generic analog is not feasible due to its specific structural features that dictate unique chemical reactivity and biological potential. The 3-bromo substituent is essential for facilitating late-stage diversification via cross-coupling reactions [1], and the pyridin-5-one core provides a distinct hydrogen-bonding pharmacophore compared to related pyridine or pyrazole analogs [2]. These molecular properties directly influence the compound's utility in structure-activity relationship (SAR) studies and its potential to access specific chemical space for target engagement.

3-Bromo handle essential for late-stage diversification; unsubstituted core may require harsher conditions and limit library scope.

Pyridin-5-one core provides distinct H-bond pharmacophore; pyridine or pyrazole analogs alter molecular recognition.

Defined 3-bromo tautomer ensures structural consistency; other 3-substituted analogs may shift tautomeric equilibrium.

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one: Evidence & Differentiation


Late-Stage Diversification by Suzuki Coupling

The presence of a bromine atom at the 3-position enables facile and efficient diversification of the pyrazolo[4,3-b]pyridine-5-one core. Halogenation followed by Suzuki couplings allows for the introduction of diverse aryl or heteroaryl groups late in the synthetic sequence, a strategy explicitly recommended for library synthesis [1]. This is a significant advantage over the unsubstituted parent compound (CAS 52090-73-0) or 3-chloro/3-fluoro analogs, which are either unreactive or require harsher conditions for comparable cross-coupling reactions.

Synthetic Utility
Class-level
Reactive in Suzuki-Miyaura, Sonogashira couplings vs. unreactive unsubstituted core
Enables efficient late-stage library synthesis
Based on aryl bromide reactivity; verify specific conditions
Medicinal Chemistry Organic Synthesis Late-Stage Functionalization

Tautomeric Stability of 3-Bromo Substituent

Structural studies on 4-bromo-1H-pyrazoles demonstrate a strong preference for the 3-bromo tautomer over the 5-bromo form in both solid state and solution [1]. This is supported by DFT calculations which show that 3-bromo tautomers are energetically favored, and the chemical shifts obtained through GIAO calculations are consistent with experimental data [1]. This inherent stability ensures a defined molecular structure, which is critical for reliable biological assay interpretation and for predictable chemical reactivity.

Tautomeric Stability
Class-level
Predominantly 3-bromo tautomer (DFT and NMR)
Defined tautomeric state supports SAR interpretation
Extrapolated from 4-bromo-1H-pyrazole studies
Structural Biology Physical Organic Chemistry Computational Chemistry

Commercial Purity Specifications

Multiple vendors supply 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one with guaranteed minimum purities, ensuring reliable starting material for research. For instance, Leyan (product 1837617) offers the compound at ≥95% purity . This is a critical parameter for reproducibility, as lower purity can introduce impurities that confound biological assay results or lead to inconsistent synthetic yields.

Purity Benchmark
Specification review
≥95% (vendor specification)
Procurement benchmark for reproducible results
Verify certificate of analysis per vendor
Chemical Procurement Quality Control Medicinal Chemistry

Kinase Inhibitor Pharmacophore Potential

The pyrazolo[4,3-b]pyridine core, of which this compound is a direct derivative, is a recognized pharmacophore in the development of kinase inhibitors targeting ALK5 (Activin Receptor-Like Kinase 5) [1] and other kinases such as PDK1 [2]. While not directly quantifying activity for this specific compound, the class-level data indicates its potential as a privileged scaffold for medicinal chemistry campaigns, a key differentiator from non-heterocyclic building blocks.

Kinase Pharmacophore
Class-level
Pyrazolo[4,3-b]pyridine core inhibits ALK5, PDK1 (class-level)
Privileged scaffold for kinase inhibitor design
Direct activity not measured for this compound
Kinase Inhibition Drug Discovery Medicinal Chemistry

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one: Applications


Kinase-Focused Parallel Synthesis

Medicinal chemistry groups engaged in hit-to-lead or lead optimization for kinase targets (e.g., ALK5, PDK1) can use 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one as a central core for automated parallel synthesis. Its 3-bromo handle enables efficient Suzuki coupling with a diverse set of boronic acids to rapidly generate and screen a library of analogs with distinct pharmacological profiles [REFS-1, REFS-2].

SAR Studies for CB2 Receptor Ligands

Researchers investigating the cannabinoid type-2 receptor (CB2R) can utilize this building block to synthesize novel pyrazolo[4,3-b]pyridine-5-one derivatives. The established synthetic routes for this scaffold [1] provide a reliable entry point for exploring N1- and N2-substituted analogs to probe agonist and inverse agonist activity, as described in recent literature [2].

API Intermediate Scale-Up Synthesis

Chemical process R&D departments can leverage this compound as a key intermediate in the development of scalable and cost-effective routes to complex active pharmaceutical ingredients (APIs). The robust and well-understood reactivity of the aryl bromide group [1] allows for predictable and high-yielding transformations under standard manufacturing conditions.

Application
Selection Property
Validation Focus
Kinase-Focused Parallel Synthesis
3-Bromo handle for Suzuki diversification
Library yield and diversity
SAR Studies for CB2 Receptor Ligands
N1/N2-substitution routes
CB2R binding and functional assays
API Intermediate Scale-Up
Robust aryl bromide reactivity
Scale-up yield and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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